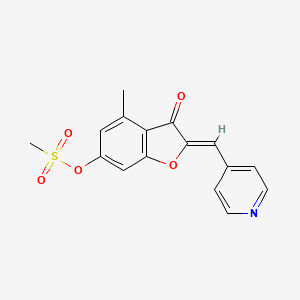

(2Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate

Descripción

This compound is a benzofuran derivative characterized by a (2Z)-configuration at the exocyclic double bond, a pyridin-4-ylmethylidene substituent, and a methanesulfonate ester group at the 6-position of the benzofuran core. The methanesulfonate group enhances solubility and bioavailability compared to unmodified benzofuran derivatives .

Propiedades

IUPAC Name |

[(2Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO5S/c1-10-7-12(22-23(2,19)20)9-13-15(10)16(18)14(21-13)8-11-3-5-17-6-4-11/h3-9H,1-2H3/b14-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDWISFHUCTXZLY-ZSOIEALJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)C(=CC3=CC=NC=C3)O2)OS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC=NC=C3)/O2)OS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (2Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, mechanisms of action, and therapeutic implications based on existing literature.

Chemical Structure and Properties

The compound features a complex structure that includes a benzofuran core , a pyridine moiety , and a methanesulfonate group . These structural components suggest a potential for diverse interactions with biological targets, enhancing its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C17H17N2O5S |

| Molecular Weight | 357.39 g/mol |

| IUPAC Name | (2Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate |

| Solubility | Soluble in DMSO and ethanol |

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Activity : Preliminary studies have shown that the compound possesses antimicrobial properties against various bacterial strains. The presence of the pyridine ring is believed to enhance its interaction with microbial membranes.

- Antitumor Effects : In vitro studies have demonstrated that (2Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate exhibits cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways.

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of key enzymes involved in cancer progression and inflammation, such as glycogen synthase kinase 3 beta (GSK-3β). This inhibition could lead to therapeutic applications in neurodegenerative diseases like Alzheimer's disease.

The exact mechanism of action for (2Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate is still under investigation. However, several hypotheses include:

- Interaction with Receptors : The compound may interact with specific receptors or enzymes, modulating their activity and leading to downstream effects on cell signaling pathways.

- Oxidative Stress Modulation : It may exert its effects by modulating oxidative stress levels within cells, contributing to its antitumor and antimicrobial activities.

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of (2Z)-4-methyl-3-oxo:

- Study on Antitumor Activity : A study published in Cancer Letters highlighted the effectiveness of related benzofuran derivatives in inhibiting tumor growth in xenograft models. The findings suggested that modifications to the benzofuran core could enhance bioactivity and selectivity against cancer cells .

- Enzyme Inhibition Research : Research published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives with similar structures effectively inhibited GSK-3β, showcasing their potential as therapeutic agents for neurodegenerative diseases .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Core Benzofuran Derivatives

a. [(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] (E)-3-phenylprop-2-enoate (ECHEMI ID: 622790-78-7)

- Structural Differences : Replaces the pyridin-4-ylmethylidene group with a 3,4-dimethoxyphenyl substituent and substitutes methanesulfonate with a cinnamate ester.

- Functional Implications : The cinnamate ester introduces a bulky aromatic group, likely reducing solubility but increasing lipophilicity. The 3,4-dimethoxy group may enhance antioxidant activity due to electron-donating effects .

b. [(2Z)-2-[(2-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] (E)-3-phenylprop-2-enoate (ECHEMI ID: 622790-60-7)

- Structural Differences : Features a 2-bromophenylmethylidene group instead of pyridinyl.

- However, the absence of a heteroaromatic ring (pyridine) reduces hydrogen-bonding capacity .

c. [2-(4-methylphenyl)-2-oxoethyl] (E)-3-phenylprop-2-enoate

- Structural Differences : Lacks the benzofuran core entirely, substituting it with a simpler phenyl-acetyl group.

Substituted Benzofurans with Heteroaromatic Groups

a. Isorhamnetin-3-O-glycoside (Z. fabago derivative)

- Structural Differences: A flavonoid glycoside with a benzopyran core instead of benzofuran.

- Functional Implications: The glycoside moiety improves water solubility but reduces membrane permeability.

Comparative Data Table

| Compound Name / ID | Core Structure | Key Substituents | Solubility (Predicted) | Potential Bioactivity |

|---|---|---|---|---|

| Target Compound | Benzofuran | Pyridin-4-ylmethylidene, methanesulfonate | Moderate (polar group) | Kinase inhibition, anti-inflammatory |

| 622790-78-7 | Benzofuran | 3,4-Dimethoxyphenyl, cinnamate ester | Low (bulky ester) | Antioxidant |

| 622790-60-7 | Benzofuran | 2-Bromophenyl, cinnamate ester | Low | Halogen-mediated interactions |

| Isorhamnetin-3-O-glycoside | Flavonoid | Glycoside, methoxy groups | High (glycoside) | Antioxidant, anti-inflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.